molecular formula C6H12O5 B1446002 L-[6-13C]fucose CAS No. 478518-51-3

L-[6-13C]fucose

Cat. No.: B1446002
CAS No.: 478518-51-3
M. Wt: 165.15 g/mol
InChI Key: SHZGCJCMOBCMKK-BUCMHYPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

L-fucose, a structurally unique monosaccharide, interacts with various targets in the body. It plays a crucial role in selectin-mediated leukocyte-endothelial adhesion, host-microbe interactions, and signaling events by the Notch receptor family . It also targets dendritic cells, enhancing their immunostimulatory activity and promoting myeloid maturation toward monocyte-derived dendritic cells . Furthermore, L-fucose is involved in renal transplantation, where it interacts with the complement system, specifically the collectin-11 (CL-11) molecule .

Mode of Action

L-fucose enhances excitatory neurotransmission and long-term potentiation in Schaffer-collateral-CA1 synapses . It is released by neurons in an activity- and store-dependent manner, inducing rapid signaling changes to enhance presynaptic release . In the context of renal transplantation, L-fucose aids CL-11 binding and promotes complement activation .

Biochemical Pathways

L-fucose is a key component of many N- and O-linked glycans and glycolipids produced by mammalian cells . It is synthesized through two pathways: the GDP-mannose-dependent de novo pathway and the free fucose-dependent salvage pathway . Gut microorganisms metabolize L-fucose and produce short-chain fatty acids (SCFAs), which are absorbed by epithelial cells and used as energy sources or signaling molecules .

Pharmacokinetics

Dietary l-fucose supplements have been shown to increase cerebral free l-fucose levels and upregulate fucokinase (fuk) to drive the salvage pathway . This suggests that oral intake of L-fucose can influence its bioavailability and distribution in the body .

Result of Action

L-fucose has been shown to have a positive impact on synaptic and behavioral deficits in Alzheimer’s disease models . It also enhances the immunostimulatory activity of dendritic cells . In renal transplantation, increasing the level of free fucose in the kidney acts as a decoy molecule, reducing the clinical consequences of ischemia/reperfusion injury mediated by CL-11 .

Action Environment

The action of L-fucose is influenced by various environmental factors. For instance, the gut microbiome plays a significant role in L-fucose metabolism . The continuous synthesis of L-fucose by humans and its delivery into the gut throughout their lifetime allows for constant interaction with gut microorganisms . This interaction significantly influences the action, efficacy, and stability of L-fucose .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-[6-13C]fucose can be synthesized through several methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. One common approach involves the enzymatic conversion of L-[6-13C]fuculose to this compound using fucose isomerase . The reaction conditions typically include a temperature range of 30-50°C and a pH of 7-10, with manganese ions as cofactors .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Engineered strains of Escherichia coli or other microorganisms can be used to produce high yields of this compound . The fermentation process is followed by purification steps to isolate the labeled sugar.

Chemical Reactions Analysis

Types of Reactions

L-[6-13C]fucose undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form L-[6-13C]fucuronic acid or reduced to form L-[6-13C]fucitol .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the labeled carbon atom .

Major Products

The major products formed from these reactions include L-[6-13C]fucuronic acid, L-[6-13C]fucitol, and various fucosylated derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

(3S,4R,5S,6S)-6-(113C)methyloxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-BUCMHYPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-[6-13C]fucose
Reactant of Route 2
L-[6-13C]fucose
Reactant of Route 3
L-[6-13C]fucose
Reactant of Route 4
L-[6-13C]fucose
Reactant of Route 5
L-[6-13C]fucose
Reactant of Route 6
L-[6-13C]fucose
Customer
Q & A

Q1: What is the significance of synthesizing L-[6-13C]fucose?

A1: The research article focuses on the practical synthesis of various 13C-labeled sugars, including this compound []. These isotopically labeled compounds are invaluable tools in biological research. Specifically, incorporating 13C-labeled sugars into glycans allows researchers to track their metabolic fate and elucidate their biological roles using techniques like NMR spectroscopy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.